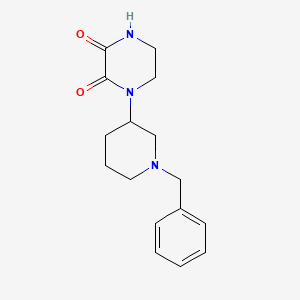![molecular formula C13H11N3O3 B7979216 Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate](/img/structure/B7979216.png)
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate is a heterocyclic compound that belongs to the pyrazoloquinoxaline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]quinoxaline core with an ethyl ester group at the 7-position and a keto group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylquinoxaline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazoloquinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoloquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) alpha, a key enzyme involved in cell signaling pathways. By inhibiting PI3K alpha, the compound can modulate various cellular processes, including cell proliferation and survival, making it a promising candidate for anti-cancer therapy.
Comparación Con Compuestos Similares
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate can be compared with other similar compounds in the pyrazoloquinoxaline family:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: Contains a carboxamide group instead of an ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Propiedades
IUPAC Name |
ethyl 4-oxo-5H-pyrazolo[1,5-a]quinoxaline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)8-3-4-10-9(7-8)15-12(17)11-5-6-14-16(10)11/h3-7H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGLESWXLKQNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C(=CC=N3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)


![Tert-butyl 4-[(2,3-dioxopiperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B7979172.png)

![2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylic acid](/img/structure/B7979190.png)

![1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-3-pyrrolidinecarboxylic acid](/img/structure/B7979211.png)



![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B7979245.png)

![5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B7979253.png)
